![molecular formula C24H38O5 B164373 Diacetylscopadol CAS No. 129082-58-2](/img/structure/B164373.png)
Diacetylscopadol
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Overview
Description
Diacetylscopadol is a synthetic opioid analgesic that has gained significant attention in recent years due to its potential use as a painkiller. It is a derivative of the natural alkaloid scopolamine and has been found to possess potent analgesic properties.
Mechanism of Action
Diacetylscopadol acts on the mu-opioid receptor in the central nervous system, which is responsible for mediating pain perception. It binds to the receptor and activates a cascade of events that ultimately leads to the inhibition of pain signaling. Additionally, Diacetylscopadol has been found to activate the kappa-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Diacetylscopadol has been found to produce several biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, increase pain threshold, and reduce inflammation. Additionally, it has been found to have a longer duration of action than other opioids, which may make it a useful alternative for chronic pain management.
Advantages and Limitations for Lab Experiments
Diacetylscopadol has several advantages for use in lab experiments. It is relatively easy to synthesize, and its potency and long duration of action make it a useful tool for studying pain pathways in animal models. However, its use is limited by its potential for abuse, and caution must be taken when handling and administering the compound.
Future Directions
There are several future directions for research on Diacetylscopadol. One area of interest is the development of analogs with improved pharmacokinetic properties, such as increased bioavailability and reduced potential for abuse. Additionally, further studies are needed to determine the safety and efficacy of Diacetylscopadol in humans, and to identify potential therapeutic applications beyond pain management.
In conclusion, Diacetylscopadol is a synthetic opioid analgesic that has shown promise as a potent and long-lasting painkiller. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a useful tool for studying pain pathways in animal models. Further research is needed to determine its potential therapeutic applications and to develop analogs with improved pharmacokinetic properties.
Synthesis Methods
Diacetylscopadol can be synthesized from scopolamine by acetylation of the hydroxyl groups at positions 3 and 6. This can be achieved through a variety of methods, including acetylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. The yield of the synthesis process varies depending on the method used, with some methods yielding up to 80% of the desired product.
Scientific Research Applications
Diacetylscopadol has been the subject of several scientific studies due to its potential as a painkiller. It has been found to be more potent than morphine in animal models of pain, and its analgesic effects have been shown to be long-lasting. Additionally, Diacetylscopadol has been found to have fewer side effects than other opioids, such as respiratory depression and sedation.
properties
CAS RN |
129082-58-2 |
---|---|
Molecular Formula |
C24H38O5 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
[(2R,6R,7S,8S,10R,12R,13R)-12-acetyloxy-8-hydroxy-2,6,13-trimethyl-6-tetracyclo[11.2.1.01,10.02,7]hexadecanyl]methyl acetate |
InChI |
InChI=1S/C24H38O5/c1-15(25)28-14-22(4)7-6-8-23(5)20(22)18(27)11-17-12-19(29-16(2)26)21(3)9-10-24(17,23)13-21/h17-20,27H,6-14H2,1-5H3/t17-,18+,19-,20-,21-,22+,23-,24?/m1/s1 |
InChI Key |
GDBHWWGVCRIESX-JALILVTPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1[C@H](C[C@H]3C24CC[C@](C4)([C@@H](C3)OC(=O)C)C)O)C)C |
SMILES |
CC(=O)OCC1(CCCC2(C1C(CC3C24CCC(C4)(C(C3)OC(=O)C)C)O)C)C |
Canonical SMILES |
CC(=O)OCC1(CCCC2(C1C(CC3C24CCC(C4)(C(C3)OC(=O)C)C)O)C)C |
synonyms |
diacetyl scopadol diacetylscopadol |
Origin of Product |
United States |
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